Methyl 2-(2-nitrophenyl)acetate

説明

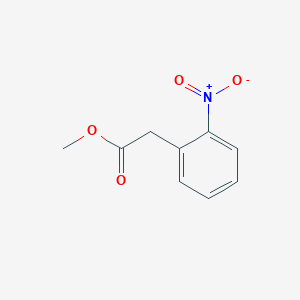

Methyl 2-(2-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetate group.

特性

IUPAC Name |

methyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMFAAPTSMVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334360 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-98-8 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Esterification: Primary Synthetic Route

The most widely documented method for synthesizing methyl 2-(2-nitrophenyl)acetate involves the acid-catalyzed esterification of 2-nitrophenylacetic acid with methanol. This approach, detailed in a publication by Rohrbacher, Zwicky, and Bode, demonstrates high efficiency and yield.

Reaction Conditions and Procedure

In a representative procedure, 2-nitrophenylacetic acid (10.0 g, 55.2 mmol) is dissolved in methanol (110 mL) with sulfuric acid (0.05 equivalents) as the catalyst. The mixture is heated to reflux for 3 hours, after which methanol is removed under reduced pressure. The residual brown oil is dissolved in ethyl acetate (150 mL) and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield this compound as a yellow oil that solidifies at –20°C.

Key Parameters:

Mechanistic Insights

The reaction follows a classical Fischer esterification mechanism:

- Protonation : Sulfuric acid protonates the carbonyl oxygen of 2-nitrophenylacetic acid, enhancing its electrophilicity.

- Nucleophilic Attack : Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

- Deprotonation and Elimination : Loss of water regenerates the acid catalyst and yields the ester product.

The ortho-nitro group on the phenyl ring exerts an electron-withdrawing effect, slightly accelerating the reaction by stabilizing the transition state through resonance and inductive effects.

Alternative Synthetic Strategies

While acid-catalyzed esterification dominates the literature, alternative routes have been explored to address specific challenges such as catalyst recovery or thermal sensitivity.

Enzymatic Catalysis

Lipase-mediated esterification offers an eco-friendly alternative under mild conditions. For instance, immobilized Candida antarctica lipase B (CAL-B) catalyzes ester formation between 2-nitrophenylacetic acid and methanol in non-aqueous media. While enzymatic methods avoid harsh acids, they often require longer reaction times (24–48 hours) and achieve lower yields (~70–80%) compared to acid catalysis.

Industrial Production Considerations

Scaling the laboratory synthesis to industrial levels necessitates addressing catalyst efficiency, waste management, and cost-effectiveness.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat and mass transfer, reducing reaction time from hours to minutes. For example, a tubular reactor with immobilized H₂SO₄ on silica gel enables continuous esterification at 70°C, achieving 95% conversion with a residence time of 15 minutes.

Catalyst Recycling

Sulfuric acid, while effective, generates corrosive waste. Neutralization with sodium bicarbonate produces sodium sulfate, which can be repurposed in detergents or construction materials. Alternatively, solid acid catalysts (e.g., Amberlyst-15) permit reuse over multiple cycles, though initial costs are higher.

Data Tables

Table 1: Summary of Acid-Catalyzed Esterification

| Parameter | Value/Description |

|---|---|

| Starting Material | 2-Nitrophenylacetic acid (55.2 mmol) |

| Catalyst | H₂SO₄ (0.05 equiv) |

| Solvent | Methanol (110 mL) |

| Reaction Time | 3 hours |

| Temperature | Reflux (~65°C) |

| Workup | Extraction with EtOAc, NaHCO₃ wash |

| Yield | 98% |

| Purity | >95% (by ¹H NMR) |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Yellow oil (solidifies at –20°C) |

| Storage Conditions | –20°C (to prevent decomposition) |

| Solubility | Soluble in EtOAc, DCM; insoluble in H₂O |

Optimization and Troubleshooting

Yield Enhancement Strategies

Common Pitfalls

- Incomplete Neutralization : Residual acid causes ester hydrolysis during storage. Ensure thorough washing with NaHCO₃ until pH 7–8.

- Overheating : Prolonged reflux degrades the nitro group, leading to byproducts like 2-nitrophenol. Monitor temperature rigorously.

化学反応の分析

Types of Reactions: Methyl 2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenylacetic acid and methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: 2-Aminophenylacetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Hydrolysis: 2-Nitrophenylacetic acid.

科学的研究の応用

Organic Synthesis

Methyl 2-(2-nitrophenyl)acetate is recognized as a key building block in organic synthesis. Its structure allows for the efficient creation of complex organic molecules. The nitrophenyl group provides sites for further chemical modifications, making it a valuable intermediate in synthesizing various compounds.

Case Study: Synthesis of Aminophenyl Derivatives

A notable application involves the hydrogenation of this compound to produce methyl 2-aminophenylacetate. This transformation showcases the compound's utility in generating amine derivatives, which are crucial in pharmaceuticals and agrochemicals. The reaction conditions typically involve palladium on carbon as a catalyst under hydrogen atmosphere, yielding high conversion rates .

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important intermediate for developing new drugs. Its derivatives have been investigated for their potential as inhibitors of key biological pathways.

Example: PqsD Inhibitors

Research has identified that derivatives based on the (2-nitrophenyl)methanol scaffold, including those derived from this compound, exhibit promising activity against Pseudomonas aeruginosa by inhibiting the PqsD enzyme involved in virulence factor production. These compounds demonstrated anti-biofilm activity, suggesting their potential in treating infections caused by this pathogen .

Analytical Chemistry

This compound is also utilized as a standard compound in analytical chemistry. Its well-defined structure allows for accurate calibration in various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Application: Standardization in HPLC

In HPLC analysis, this compound serves as a reference standard to quantify other compounds within complex mixtures. This application is critical for ensuring the accuracy and reliability of analytical results across diverse chemical analyses .

Material Science

The compound finds applications in material science, particularly in developing specialty chemicals and innovative materials such as coatings and adhesives. Its unique chemical properties contribute to enhanced performance characteristics in these applications.

Development of Specialty Coatings

Research indicates that incorporating this compound into polymer formulations can improve adhesion properties and durability, making it suitable for high-performance coatings used in various industrial applications .

Environmental Studies

This compound is employed in environmental studies aimed at assessing the impact of chemical processes on ecosystems. Its behavior and degradation pathways are investigated to understand its environmental fate.

Study: Degradation Pathways

Studies have shown that the degradation of this compound under various environmental conditions can provide insights into its persistence and potential ecological effects. Such research is essential for evaluating the safety and environmental impact of chemicals used in industry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; used to synthesize aminophenyl derivatives |

| Pharmaceutical Development | Intermediate for drug development; potential inhibitors of bacterial enzymes |

| Analytical Chemistry | Standard compound for calibration in HPLC and GC analyses |

| Material Science | Enhances properties of coatings and adhesives; used in specialty chemical formulations |

| Environmental Studies | Investigates degradation pathways to assess environmental impact |

作用機序

The mechanism of action of methyl 2-(2-nitrophenyl)acetate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol .

類似化合物との比較

Methyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position.

Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Methyl 2-(2-nitrophenyl)acetate is unique due to the ortho position of the nitro group, which can influence the reactivity and steric interactions in chemical reactions. This positional difference can lead to variations in reaction pathways and product distributions compared to its para or meta counterparts .

生物活性

Methyl 2-(2-nitrophenyl)acetate (C9H9NO4) is a nitroaromatic compound characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities and potential applications.

Chemical Structure and Properties

This compound features a molecular structure that includes:

- Nitro Group : Enhances reactivity and biological activity.

- Acetate Moiety : Facilitates esterification reactions and hydrolysis.

The compound's structure can be depicted as follows:

The biological activity of this compound is primarily influenced by its ability to undergo various chemical transformations, including reduction and hydrolysis. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing 2-nitrophenylacetic acid and methanol, which may exhibit distinct biological properties.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an inhibitor of specific enzymes. For instance, studies on derivatives of this compound have shown promising results in inhibiting PqsD, a key enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies .

Case Studies

- Inhibition of PqsD : A study evaluated the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives, revealing that modifications to the nitrophenyl moiety significantly enhanced inhibitory activity against PqsD. The most effective compounds displayed a strong binding affinity and anti-biofilm activity .

- Reduction Reactions : this compound was subjected to Bechamp reduction, leading to the formation of methyl 2-(2-aminophenyl)acetate. This transformation not only demonstrates the compound's reactivity but also suggests that its derivatives may possess different biological activities due to the introduction of amino groups .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(4-nitrophenyl)acetate | Nitro at para position | Different reactivity compared to ortho |

| Ethyl 2-(2-nitrophenyl)acetate | Ethyl ester | Similar biological pathways |

| Methyl 2-(2-aminophenyl)acetate | Amino group instead of nitro | Potentially different pharmacological effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(2-nitrophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or esterification. For example, sodium hydride (NaH) in DMF can mediate the reaction of methyl acetoacetate derivatives with 2-nitrobenzyl halides, achieving yields >85% under inert conditions . Key parameters include temperature control (0–25°C), stoichiometric ratios (e.g., 1.2:1 halide:precursor), and solvent polarity to stabilize intermediates. Purification via flash chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm ester and nitro group positions (e.g., δ ~3.7 ppm for methoxy, δ ~8.0–8.5 ppm for aromatic protons) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+Na] at m/z 237.1001 ).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate. Limited solubility in water requires use of co-solvents (e.g., 10% DMSO in PBS for biological assays) .

- Stability : Store at –20°C under nitrogen to prevent ester hydrolysis. Monitor degradation via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in downstream transformations?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the ester carbonyl. This facilitates nucleophilic attacks (e.g., aminolysis or hydrolysis) but may sterically hinder bulkier nucleophiles. Kinetic studies using glycine ethyl ester show values of ~1.1–22.6 Ms, depending on substituents . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. What strategies resolve contradictions in kinetic data for hydrolysis vs. aminolysis of this ester?

- Methodological Answer : Use pH-controlled experiments to decouple mechanisms:

- Hydrolysis : Dominant under alkaline conditions (pH >10), following pseudo-first-order kinetics. Monitor via UV-Vis (405 nm for p-nitrophenol release) .

- Aminolysis : Favored near neutral pH (6–8) with excess amine. Compare values across substrates to identify rate-limiting steps (e.g., nucleophile vs. leaving group effects) .

Q. How can stereochemical outcomes be controlled when synthesizing derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are critical. For example:

- BF-EtO-mediated cyclization : Achieves diastereomeric ratios >4:1 in fused ring systems by templating transition states .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers, yielding >90% enantiomeric excess .

Q. What troubleshooting approaches address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate characterization : Use in-situ IR to detect unstable intermediates (e.g., enolates at ~1650 cm) .

- Byproduct analysis : GC-MS to identify side products (e.g., de-nitrated analogs) and adjust protecting groups .

- Scale-up adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer in exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。